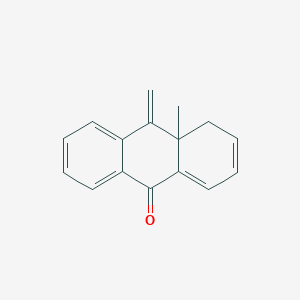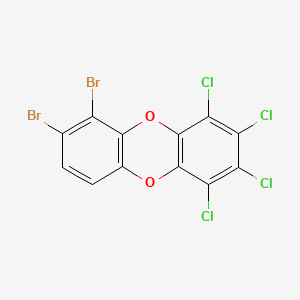![molecular formula C23H17ClN2O6 B14317866 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate CAS No. 113802-00-9](/img/no-structure.png)
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a quinolinium derivative with a nitrophenyl group attached via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate typically involves the reaction of 2-nitrobenzaldehyde with 1-phenylquinoline in the presence of a base to form the corresponding ethenyl derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the quinolinium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways and exert various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine ring instead of a quinolinium ring.
2-[2-(2-Nitrophenyl)ethenyl]benzene: Similar structure but with a benzene ring instead of a quinolinium ring.
Uniqueness
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate is unique due to the presence of both a nitrophenyl group and a quinolinium ring, which confer specific electronic and steric properties. These properties make it a valuable compound for various applications in scientific research and industry.
Propriétés
| 113802-00-9 | |
Formule moléculaire |
C23H17ClN2O6 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
2-[2-(2-nitrophenyl)ethenyl]-1-phenylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C23H17N2O2.ClHO4/c26-25(27)23-13-7-5-9-19(23)15-17-21-16-14-18-8-4-6-12-22(18)24(21)20-10-2-1-3-11-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FTBXHZDHYFVCDI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[N+]2=C(C=CC3=CC=CC=C32)C=CC4=CC=CC=C4[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)


![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)



![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
